Chlorpheniramine maleate

Catalog No.
S523547
CAS No.
113-92-8
M.F
C16H19ClN2.C4H4O4
C20H23ClN2O4
M. Wt
390.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpheniramine maleate

CAS Number

113-92-8

Product Name

Chlorpheniramine maleate

IUPAC Name

[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

Molecular Formula

C16H19ClN2.C4H4O4
C20H23ClN2O4

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DBAKFASWICGISY-BTJKTKAUSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)

Synonyms

Aller-Chlor, Antihistaminico Llorens, Chlo-Amine, Chlor-100, Chlor-Trimeton, Chlor-Tripolon, Chlorphenamine, Chlorpheniramine, Chlorpheniramine Maleate, Chlorpheniramine Tannate, Chlorpro, Chlorprophenpyridamine, Chlorspan 12, Chlortab-4, Cloro-Trimeton, Efidac 24, Kloromin, Maleate, Chlorpheniramine, Piriton, Tannate, Chlorpheniramine, Teldrin

Canonical SMILES

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O

Isomeric SMILES

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)[O-])\C(=O)O

Description

The exact mass of the compound Chlorpheniramine maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70° f (ntp, 1992)5500 mg/l (at 37 °c)160.0 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759156. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pheniramine. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analysis and Detection Methods Development

Due to its widespread use in pharmaceutical formulations, developing efficient and accurate methods for CPM analysis and detection is crucial. Researchers have explored various analytical techniques for this purpose. For instance, a study published in the journal Molecules demonstrated the effectiveness of Fourier-transform infrared spectroscopy (FT-IR) coupled with chemometrics for non-destructive analysis of CPM in tablets and granules [1]. This method offers advantages like speed, simplicity, and reduced environmental impact compared to traditional methods.

[1] Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy:

Chlorpheniramine maleate is a pharmaceutical compound classified as a histamine H1 antagonist, primarily used to alleviate symptoms associated with allergic reactions, such as hay fever, rhinitis, and urticaria. It is also utilized in veterinary medicine for similar purposes. The compound is a salt formed from chlorpheniramine, an alkylamine derivative, and maleic acid. Its chemical structure can be represented by the molecular formula C16H19ClN2C4H4O4C_{16}H_{19}ClN_{2}\cdot C_{4}H_{4}O_{4} and a molecular weight of approximately 390.86 g/mol .

Chlorpheniramine maleate appears as a white, odorless crystalline powder that is freely soluble in water and alcohol, with a melting point between 130°C and 135°C . It is known for its relatively low sedative effects compared to other antihistamines, making it a preferred choice for treating allergic symptoms without significant drowsiness .

Chlorpheniramine works by blocking histamine receptors, specifically H1 receptors, in the body []. Histamine is a chemical released during allergic reactions, causing symptoms like runny nose, sneezing, and itchy eyes. By blocking these receptors, chlorpheniramine prevents histamine from exerting its effects [].

Typical of amines and carboxylic acids. The formation of chlorpheniramine maleate involves an acid-base reaction where chlorpheniramine (a weak base) reacts with maleic acid (a weak acid) to form the salt. This reaction can be summarized as follows:

Chlorpheniramine+Maleic AcidChlorpheniramine Maleate+Water\text{Chlorpheniramine}+\text{Maleic Acid}\rightarrow \text{Chlorpheniramine Maleate}+\text{Water}

The synthesis of chlorpheniramine itself involves multiple steps, including the reaction of p-chlorobenzonitrile with sodium amide to form an intermediate compound, followed by further reactions to yield chlorpheniramine before it is neutralized with maleic acid .

Chlorpheniramine maleate functions primarily as a competitive antagonist of the histamine H1 receptor. By binding to these receptors, it blocks the action of endogenous histamine, which is responsible for various allergic symptoms such as itching, sneezing, and nasal congestion. The compound has been shown to provide effective relief from symptoms of allergic rhinitis and has also been used in the treatment of asthma due to its anti-inflammatory properties .

Additionally, chlorpheniramine maleate exhibits some anticholinergic effects, which can contribute to its therapeutic efficacy but may also lead to side effects such as dry mouth and sedation . Its pharmacokinetics indicate good absorption in the gastrointestinal tract with a half-life ranging from 21 to 27 hours, allowing for once-daily dosing in many cases .

The synthesis of chlorpheniramine maleate typically involves several steps:

  • Formation of Chlorpheniramine: Starting materials such as p-chlorobenzonitrile and 2-bromopyridine are reacted under the influence of sodium amide to produce an intermediate compound.
  • Conversion to Chlorpheniramine: The intermediate undergoes further reactions with N,N-dimethyl chloroethane hydrochloride in the presence of strong alkali.
  • Salt Formation: Chlorpheniramine is then reacted with maleic acid in absolute ethyl alcohol to form chlorpheniramine maleate .

Alternative methods have been explored that involve different catalysts or solvents but often face challenges related to purity and yield due to potential heavy metal contamination from catalysts used .

Chlorpheniramine maleate is widely used in both human and veterinary medicine for its antihistaminic properties. Its primary applications include:

  • Allergy Relief: Treatment of allergic rhinitis, hay fever, and other allergic conditions.
  • Cold Symptoms: Alleviation of symptoms associated with the common cold.
  • Veterinary Medicine: Used similarly in animals for managing allergic reactions.
  • Combination Therapies: Often found in formulations combined with other medications for comprehensive allergy relief.

It is available in various forms including tablets, syrups, and injections .

Chlorpheniramine maleate may interact with various medications and substances due to its pharmacological profile. Notable interactions include:

  • Central Nervous System Depressants: Concurrent use with alcohol or other sedatives can enhance sedative effects.
  • Monoamine Oxidase Inhibitors: These can prolong the effects of chlorpheniramine and increase the risk of adverse effects.
  • Anticholinergic Agents: Co-administration may lead to increased anticholinergic side effects such as dry mouth or urinary retention .

It is essential for healthcare providers to evaluate potential drug interactions when prescribing this medication.

Chlorpheniramine maleate belongs to a class of compounds known as pheniramines. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
DiphenhydramineMore sedating; used in sleep aids; broader antihistaminic activity.
PromethazineStronger sedative effects; also used as an antiemetic.
BrompheniramineLess sedating than diphenhydramine; often used for cold relief.
CetirizineSecond-generation antihistamine; less sedation than first-generation drugs like chlorpheniramine.
LoratadineNon-sedating; longer duration of action compared to chlorpheniramine.

Chlorpheniramine maleate's unique profile lies in its balance between efficacy in treating allergic symptoms while causing less sedation compared to some first-generation antihistamines like diphenhydramine .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Chlorpheniramine maleate appears as odorless white crystalline solid or white powder with a bitter taste. pH (2% aqueous solution) 5. pH (1% aqueous solution) 4-5. (NTP, 1992)

Color/Form

OILY LIQUID

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

390.1346349 g/mol

Monoisotopic Mass

390.1346349 g/mol

Boiling Point

142 °C @ 1.0 MM HG

Heavy Atom Count

27

LogP

3.38
3.38 (LogP)

Appearance

White crystalline solid.

Melting Point

266 to 275 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U6IO1965U

Related CAS

24380-14-1

GHS Hazard Statements

Aggregated GHS information provided by 240 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 240 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 238 of 240 companies with hazard statement code(s):;
H301 (89.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (33.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (15.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (15.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H373 (15.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of rhinitis, urticaria, allergy, common cold, asthma and hay fever.

Livertox Summary

Brompheniramine and chlorpheniramine maleate are first generation antihistamines that are widely used to treat symptoms of allergic rhinitis and the common cold. Clinically apparent liver injury from brompheniramine or chlorpheniramine must be exceeding rare, if it occurs at all.

Drug Classes

Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Antipruritics; Histamine H1 Antagonists
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also used in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for CHLORPHENIRAMINE (10 total), please visit the HSDB record page.

Pharmacology

In allergic reactions an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil. Once released, histamine can react with local or widespread tissues through histamine receptors. Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. Histamine also increases vascular permeability and potentiates pain. Chlorpheniramine, is a histamine H1 antagonist (or more correctly, an inverse histamine agonist) of the alkylamine class. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AB - Substituted alkylamines
R06AB04 - Chlorphenamine

Mechanism of Action

Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/
H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/
H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/
Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/
Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

113-92-8

Absorption Distribution and Excretion

Well absorbed in the gastrointestinal tract.
STUDIES IN MAN & EXPTL ANIMALS INDICATE THAT (3)H-CHLORPHENIRAMINE MALEATE IS RAPIDLY & QUANT ABSORBED FROM GUT. ALTHOUGH PLASMA LEVELS OF TOTAL RADIOACTIVITY ARE PROLONGED, PLASMA T/2 OF CHLORPHENIRAMINE IS ONLY 12-15 HR IN MAN & 3 HR IN DOG. T/2 IN MAN IS ABOUT 3 TIMES LONGER THAN THERAPEUTIC EFFECT...
The H1 antagonists are well absorbed from the GI tract. Following oral administration, peak plasma concn are achieved in 2 to 3 hr and effects usually last 4 to 6 hr; however, some of the drugs are much longer acting ... . /Histamine Antagonists: H1 Antagonists/
H1 blockers are among the many drugs that induce hepatic microsomal enzymes, and they may facilitate their own metabolism. /Histamine Antagonists: H1 Antagonists/

Metabolism Metabolites

Primarily hepatic via Cytochrome P450 (CYP450) enzymes.
MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/
Primarily hepatic via Cytochrome P450 (CYP450) enzymes. Half Life: 21-27 hours

Associated Chemicals

Chlorpheniramine maleate;113-92-8

Wikipedia

Chlorphenamine
Tetrahydrobiopterin

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system excitation, and an increased tendency toward convulsions. A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/
Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/
Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/
ANTIHISTAMINE DRUGS MAY BE OF SOME USE IN MINIMIZING SERUM REACTIONS BUT ARE OF NO THERAPEUTIC VALUE...& MAY EVEN POTENTIATE TOXIC ACTION OF VENOM... /ANTIHISTAMINES/
For more Drug Warnings (Complete) data for CHLORPHENIRAMINE (14 total), please visit the HSDB record page.

Biological Half Life

21-27 hours
IN MAN...PLASMA T/2 OF CHLORPHENIRAMINE IS...12-15 HR...ALTHOUGH PLASMA LEVELS OF TOTAL RADIOACTIVITY ARE PROLONGED...
Elimination: 14 to 25 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

CONDENSATION OF 2-(P-CHLORO-ALPHA-(2-CHLOROETHYL)BENZYL)PYRIDINE WITH DIMETHYLAMINE IN THE PRESENCE OF SODAMIDE
Synthesis.

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-, (2Z)-2-butenedioate (1:1): ACTIVE

Analytic Laboratory Methods

HIGH PERFORMANCE LIQUID CHORMATOGRAPHIC ANALYSIS OF CHLORPHENIRAMINE IN OINTMENT.

Clinical Laboratory Methods

RAPID QUANTITATIVE ANALYSIS OF CHLORPHEN IN PLASMA, SALIVA, AND URINE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use /of other photosensitizing medications/ with antihistamines may cause additive photosensitizing effects. /Antihistamines/

Stability Shelf Life

SENSITIVE TO LIGHT. /MALEATE/

Dates

Modify: 2023-08-15
1: Demirel F, Gulec M, Kartal O, Yesıllik S, Baysan A, Musabak U, Sener O.
2: Ranganathan AT, Chandran CR, Prabhakar P, Lakshmiganthan M, Parthasaradhi T.
3: Zhang F. Physicochemical properties and mechanisms of drug release from
4: Zhou LW, Wu ZS, Shi XY, Xu MF, Zhang Q, Qiao YJ. [Research on NIR-CI
5: Lou H, Liu M, Qu W, Hu Z, Brunson E, Johnson J, Almoazen H. Evaluation of
6: Jelvehgari M, Barghi L, Barghi F. Preparation of Chlorpheniramine
7: Peng C, Lv M, Tian J, Huang Y, Tian Y, Zhang Z. Herb-drug pharmacokinetic
8: Ali NW, Hegazy MA, Abdelkawy M, Abdelfatah RM. Report: Simultaneous
9: Yewale CP, Rathi MN, Kore GG, Jadhav GV, Wagh MP. Formulation and development
10: Kumar A, Sharma R, Nair A, Saini G. Development and validation of RP-HPLC
11: Krishnaprasad K, Manshani P, Karankumar J. Health outcome and safety
12: Misumi N, Hiraike M, Nawata F, Hashimoto M, Tanigawa K, Takase I, Nabeshima
13: Kim MH, Lee SM, Lee SH, Kwon HS, Kim SH, Cho SH, Min KU, Kim YY, Chang YS. A
14: Al Lawati HA, Suliman FE, Al Kindy SM, Al-Lawati AM, Varma GB, Nour IE.
15: Soliman II, Soliman NA, Abdou EM. Formulation and stability study of
16: Yin SF, Qiu ZY. [Simultaneous determination of ibuprofen and pseudoephedrin
17: Valderrama P, Romero AL, Imamura PM, Magalhães IR, Bonato PS, Poppi RJ.
18: Al-Rimawi F. Normal-phase LC method for simultaneous analysis of
19: Samadi-Maybodi A, Hassani Nejad-Darzi SK. Simultaneous determination of
20: Palabiyik IM, Onur F. Multivariate optimization and validation of a capillary

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